molecular formula C10H11NO4S B12077066 3-(Azetidine-1-sulfonyl)benzoic acid

3-(Azetidine-1-sulfonyl)benzoic acid

Cat. No.: B12077066
M. Wt: 241.27 g/mol
InChI Key: NHFFVCVWNASUGG-UHFFFAOYSA-N
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Description

3-(Azetidine-1-sulfonyl)benzoic acid: is a chemical compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol It features a benzoic acid moiety substituted with an azetidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzoic acid with azetidine-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: While specific industrial production methods for 3-(Azetidine-1-sulfonyl)benzoic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Azetidine-1-sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Azetidine-1-sulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function . This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

3-(azetidin-1-ylsulfonyl)benzoic acid

InChI

InChI=1S/C10H11NO4S/c12-10(13)8-3-1-4-9(7-8)16(14,15)11-5-2-6-11/h1,3-4,7H,2,5-6H2,(H,12,13)

InChI Key

NHFFVCVWNASUGG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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